N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide

Kinase Inhibition ATP-Binding Pocket Tyrosine Kinase

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide (CAS 1021211-03-9) is a synthetic organic compound belonging to the cinnamamide class, characterized by a cinnamamide backbone linked via an ethylenediamine spacer to a pyridazine ring bearing a 4-methylpyridin-2-ylamine substituent. Its molecular formula is C21H22N6O with a molecular weight of 374.4 g/mol.

Molecular Formula C21H22N6O
Molecular Weight 374.448
CAS No. 1021211-03-9
Cat. No. B2523616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide
CAS1021211-03-9
Molecular FormulaC21H22N6O
Molecular Weight374.448
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C21H22N6O/c1-16-11-12-22-20(15-16)25-19-9-8-18(26-27-19)23-13-14-24-21(28)10-7-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,26)(H,24,28)(H,22,25,27)/b10-7+
InChIKeyQROBSRNQNUUIGP-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide (CAS 1021211-03-9): Chemical Class and Baseline Characteristics


N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide (CAS 1021211-03-9) is a synthetic organic compound belonging to the cinnamamide class, characterized by a cinnamamide backbone linked via an ethylenediamine spacer to a pyridazine ring bearing a 4-methylpyridin-2-ylamine substituent [1]. Its molecular formula is C21H22N6O with a molecular weight of 374.4 g/mol [1]. The compound is primarily investigated as a potential kinase inhibitor or receptor modulator, leveraging the cinnamamide pharmacophore known for tyrosine kinase inhibition and the pyridazine moiety's ability to interact with ATP-binding pockets .

Why Generic Substitution Fails for N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide: The Need for Precise Structural Selection


Cinnamamide-based kinase inhibitors exhibit extreme sensitivity to substitution patterns on both the cinnamamide and heterocyclic components. For instance, pyridazine regioisomers (e.g., pyridazin-3-yl vs. pyridazin-4-yl linkages) display divergent selectivity profiles against tyrosine kinases such as p56lck and EGFR . Furthermore, the 4-methylpyridin-2-yl substituent in the target compound is designed to fill a specific hydrophobic pocket; swapping this for an unsubstituted pyridine or a 6-methylpyridin-2-yl analog (such as N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide) can drastically alter hydrogen-bonding networks and steric complementarity, leading to unpredictable potency shifts or complete loss of target engagement [1]. Generic interchange without empirical validation is therefore scientifically unsound for procurement decisions in target-based screening campaigns.

Quantitative Evidence Guide: Head-to-Head Performance of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide vs. Closest Analogs


Kinase Profiling Selectivity: Predicted ATP-Pocket Complementarity vs. 6-Methylpyridin-2-yl Regioisomer

Docking simulations and SAR analysis of pyridazine-cinnamamide hybrids indicate that the 4-methylpyridin-2-yl group directs the methyl substituent towards a hydrophobic sub-pocket that is inaccessible to the 6-methyl regioisomer, resulting in a predicted 5- to 10-fold improvement in binding affinity for the target compound over N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide . However, these are computational predictions derived from homologous kinase structures; direct experimental IC50 data for the target compound is not publicly available.

Kinase Inhibition ATP-Binding Pocket Tyrosine Kinase

Hydrogen Bond Donor/Acceptor Topology vs. N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide

The target compound possesses 3 hydrogen bond donors and 6 acceptors, yielding a topological polar surface area (TPSA) of 91.8 Ų [1]. In contrast, the 3-pyridinylamino analog (N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)cinnamamide) has a different H-bond architecture due to the absence of the methyl group and altered pyridine nitrogen positioning. The 4-methylpyridin-2-yl group introduces an additional hydrophobic patch (calculated XLogP3 = 3.1) that shifts the lipophilicity beyond that of the unsubstituted pyridinyl analogs, potentially improving membrane permeability [1].

Hydrogen Bonding Physicochemical Properties Drug-likeness

Optimal Research and Industrial Application Scenarios for N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide


Selective Kinase Probe Design: Exploiting the 4-Methylpyridin-2-yl Handle for Affinity Chromatography

The unique 4-methylpyridin-2-ylamino motif provides a distinct recognition element that can be exploited for immobilization on NHS-activated Sepharose for affinity pull-down experiments. This chemical handle is not present in related compounds (e.g., 6-methyl or pyridin-3-yl analogs), making the target compound the preferred choice when designing a kinase-targeted affinity matrix for target deconvolution studies [1].

Structure-Activity Relationship (SAR) Expansion Sets Around the Pyridazine C4 Position

When synthesizing a focused library to probe the steric tolerance of the pyridazine C4 pocket, the target compound serves as the optimal reference point. Its 4-methyl group represents a minimal hydrophobic substitution; researchers can compare it directly to the des-methyl analog to quantify the methyl contribution to binding energy, a comparison that is impossible with regioisomers [1].

Cell-Based Screening for Tyrosine Kinase Inhibition Where Lipophilicity Is Rate-Limiting

In cellular assays where the unsubstituted pyridinyl analog (XLogP3 ~2.5-2.8) shows poor membrane penetration, the target compound's enhanced lipophilicity (XLogP3 = 3.1) may yield higher intracellular concentrations and improved cellular IC50 values. This makes it a superior candidate for phenotypic screening panels targeting intracellular kinases .

In Silico Pharmacophore Modeling and Virtual Screening Benchmarking

The well-defined three-point pharmacophore (cinnamamide, ethylenediamine linker, 4-methylpyridin-2-ylamino pyridazine) makes this compound an ideal positive control for developing and validating kinase-targeted pharmacophore models. Its absence from major bioactivity databases (e.g., ChEMBL) ensures it serves as an unbiased external test set for virtual screening workflows [1].

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